

# A Comparative Guide to $^1\text{H}$ and $^{13}\text{C}$ NMR Data of Substituted Piperazines

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## Compound of Interest

Compound Name: *1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate*

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This guide provides a comparative analysis of  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for a selection of substituted piperazine derivatives. Piperazine and its derivatives are significant pharmacophores found in a wide array of bioactive compounds and pharmaceuticals. Understanding their structural features through NMR spectroscopy is crucial for drug discovery and development. This document presents key NMR data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of these compounds.

## Comparative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift ( $\delta$ ) data for representative mono- and di-substituted piperazine derivatives. The data are compiled from published research and illustrate the influence of different substituents on the NMR spectra of the piperazine ring.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm) for Selected Substituted Piperazines

Compound	Solvent	Piperazine Protons ( $\delta$ , ppm)	Other Protons ( $\delta$ , ppm)	Reference
1-(4-Nitrobenzoyl)piperazine (3a)	CDCl <sub>3</sub>	2.81 (br s, 2H), 2.96 (br s, 2H), 3.33 (br s, 2H), 3.77 (br s, 2H)	7.56 (d, 2H), 8.27 (d, 2H)	[1]
1-(2,4-Difluorobenzoyl)piperazine	CDCl <sub>3</sub>	2.92 (br s, 2H), 3.03 (br s, 2H), 3.39 (br s, 2H), 3.85 (br s, 2H)	6.85 (t, 1H), 6.96 (t, 1H), 7.40 (m, 1H)	[2]
N,N'-Bis(2,4-difluorobenzoyl)piperazine	CDCl <sub>3</sub>	3.34 (br s, 2H), 2.44, 3.79, 3.89 (m, 4H)	6.78–7.06 (m, 4H), 7.43 (dd, 2H)	[2]
1-Acetyl-4-(2-phenyl-1-diazenyl)piperazine	CDCl <sub>3</sub>	~3.4-3.8 (m, 8H)	7.1-7.5 (m, 5H), 2.15 (s, 3H)	[3]

Note: "br s" denotes a broad singlet, "d" a doublet, "t" a triplet, and "m" a multiplet.

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm) for Selected Substituted Piperazines

Compound	Solvent	Piperazine Carbons ( $\delta$ , ppm)	Other Carbons ( $\delta$ , ppm)	Reference
1-(4-Nitrobenzoyl)piperazine (3a)	CDCl <sub>3</sub>	43.5, 46.0, 46.6, 49.0	124.0, 128.2, 142.2, 148.5, 163.1 (C=O)	[1]
1-(2,4-Difluorobenzoyl)piperazine	CDCl <sub>3</sub>	42.4, 45.3, 45.8, 47.4	104.4, 112.5, 120.1, 130.8, 158.7, 164.0, 164.6 (C=O)	[2]
N,N'-Bis(2,4-difluorobenzoyl)piperazine	CDCl <sub>3</sub>	42.1, 42.5, 46.9, 47.5	104.4, 112.7, 119.8, 131.0, 158.7, 164.0, 164.7 (C=O)	[2]
1-Acetyl-4-(2-phenyl-1-diazenyl)piperazine	CDCl <sub>3</sub>	42.8, 47.5	169.1 (C=O), 122.8, 129.0, 129.8, 144.9, 21.4 (CH <sub>3</sub> )	[3]

The observation of multiple, often broad, signals for the piperazine protons and carbons at room temperature is a common feature for N-acyl and other asymmetrically substituted piperazines. This phenomenon arises from restricted rotation around the amide C-N bond and/or slow ring inversion of the piperazine chair conformation on the NMR timescale.[1][4]

## Experimental Protocols

The following provides a generalized methodology for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for substituted piperazines, based on standard laboratory practices.

## General Procedure for NMR Sample Preparation and Data Acquisition

- Sample Preparation:

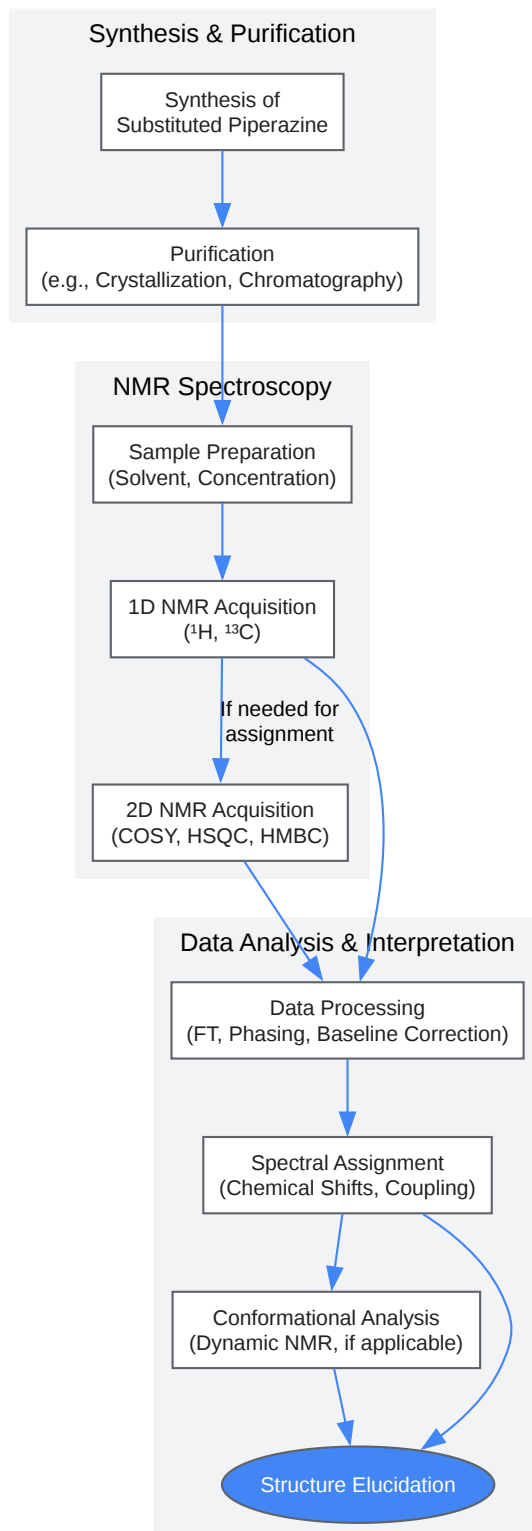
- Weigh approximately 5-10 mg of the solid substituted piperazine derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ )) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing, although modern spectrometers can reference to the residual solvent peak.
- NMR Spectrometer Setup:
  - The data presented in this guide were typically acquired on a 400 MHz NMR spectrometer.[\[1\]](#)[\[2\]](#)
  - The spectrometer is locked to the deuterium signal of the solvent.
  - The sample is shimmed to achieve a homogeneous magnetic field.
- $^1\text{H}$  NMR Data Acquisition:
  - A standard single-pulse experiment is typically used.
  - The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).
  - A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
  - The data is Fourier transformed, phase-corrected, and baseline-corrected.
  - Chemical shifts are reported in parts per million (ppm) relative to TMS (0.00 ppm) or the residual solvent peak.
- $^{13}\text{C}$  NMR Data Acquisition:

- A proton-decoupled experiment (e.g., using a Waltz16 decoupling sequence) is typically performed to obtain singlets for all carbon signals.
- The spectral width is set to cover the expected range for carbon resonances (e.g., 0 to 200 ppm).
- A larger number of scans is required compared to  $^1\text{H}$  NMR (e.g., 1024 or more) due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- The data is processed similarly to the  $^1\text{H}$  NMR data.
- Chemical shifts are reported in ppm relative to TMS (0.00 ppm) or the solvent's carbon signals.
- 2D NMR Experiments (Optional):
  - For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of substituted piperazines using NMR spectroscopy.

## Workflow for NMR Analysis of Substituted Piperazines

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Caption: Workflow for the NMR analysis of substituted piperazines.

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## References

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
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